Cas no 87249-11-4 ((S)-(+)-Etodolac)

(S)-(+)-Etodolac 化学的及び物理的性質
名前と識別子
-
- S-Etodolac
- (S)-(+)-Etodolac
- (+-)-Ethylphosphonsaeure-methylester-ethylester
- (+)-etodolac
- (S)-1,8-diethyl-1,3,4,9-tetrahydropiran[3,4-b]indole-1-acetic acid
- (S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid
- [14C]-(S)-Etodolac
- Ethanphosphonsaeuremethylethylester
- Ethyl methyl ethylphosphonate
- Methyl-aethyl-aethylphosphonat
- Methyl-ethyl-ethylphosphonat
- Phosphonic acid,ethyl-,ethyl methyl ester
- R-(-)-etodolic acid
- (1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid (ACI)
- Pyrano[3,4-b]indole-1-acetic acid, 1,8-diethyl-1,3,4,9-tetrahydro-, (S)- (ZCI)
- (+)-(S)-Etodolac
- (+)-Etodolic acid
- (S)-(+)-Etodolic acid
- RAK 592
- (S)-2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1,8-DIETHYL-1,3,4,9-TETRAHYDRO-, (1S)-
- AKOS030254239
- Q27127225
- (1S)-1,8-DIETHYL-1,3,4,9-TETRAHYDROPYRANO(3,4-B)INDOLE-1-ACETIC ACID
- BRN 5761988
- NCGC00015399-02
- [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
- NCGC00015399-01
- 1046G5D6YD
- (S)-etodolac
- CHEMBL1315939
- 87249-11-4
- 2-[(1S)-1,8-DIETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOL-1-YL]ACETIC ACID
- Etodolac (Lodine)
- CHEBI:60371
- (+)-1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- PD070198
- UNII-1046G5D6YD
- SW219855-1
- SCHEMBL3904
- RAK-592
- Pyrano(3,4-b)indole-1-acetic acid, 1,3,4,9-tetrahydro-1,8-diethyl-, (S)-
- 8QP
- 2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- (+)-[1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
- BRD-K36911961-001-01-6
- Lopac-E-0516
- S-ETODOLAC [WHO-DD]
- DTXSID201043544
- NCGC00015399-10
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1,8-DIETHYL-1,3,4,9-TETRAHYDRO-, (S)-
- Etodolac, (S)-
- HMS3651M07
-
- インチ: 1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1
- InChIKey: NNYBQONXHNTVIJ-KRWDZBQOSA-N
- ほほえんだ: C([C@@]1(OCCC2C3C=CC=C(CC)C=3NC1=2)CC)C(=O)O
計算された属性
- せいみつぶんしりょう: 287.15200
- どういたいしつりょう: 287.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 62.3Ų
じっけんとくせい
- PSA: 62.32000
- LogP: 3.38300
(S)-(+)-Etodolac 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR391-50mg |
(S)-Etodolac |
87249-11-4 | 50mg |
£955.00 | 2024-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537396-50mg |
(S)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid |
87249-11-4 | 98% | 50mg |
¥9542.00 | 2024-04-27 | |
TRC | E933095-5mg |
(S)-(+)-Etodolac |
87249-11-4 | 5mg |
$ 184.00 | 2023-09-07 | ||
TRC | E933095-50mg |
(S)-(+)-Etodolac |
87249-11-4 | 50mg |
$ 1465.00 | 2023-09-07 | ||
Apollo Scientific | BICR271-5mg |
(S)-Etodolac D4 |
87249-11-4 | 5mg |
£1136.00 | 2024-07-20 | ||
Apollo Scientific | BICR391-25mg |
(S)-Etodolac |
87249-11-4 | 25mg |
£681.00 | 2024-07-20 |
(S)-(+)-Etodolac 合成方法
ごうせいかいろ 1
1.2 Reagents: Potassium carbonate , Water , TPAP Solvents: Acetonitrile ; 120 min, rt
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
ごうせいかいろ 3
2.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; 6 min
ごうせいかいろ 4
1.2 Reagents: (-)-Isopinocampheol , (+)-Etodolac Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
ごうせいかいろ 5
2.1 Reagents: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
3.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
3.2 Reagents: (-)-Isopinocampheol , (+)-Etodolac Solvents: Ethanol
4.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
ごうせいかいろ 6
ごうせいかいろ 7
2.1 Reagents: Sodium hydroxide Solvents: Water
ごうせいかいろ 8
2.1 Reagents: Triethylamine ; 150 s
3.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; 6 min
ごうせいかいろ 9
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
2.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Acetonitrile ; 40 min, rt
2.2 Reagents: Potassium carbonate , Water , TPAP Solvents: Acetonitrile ; 120 min, rt
ごうせいかいろ 14
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
3.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Acetonitrile ; 40 min, rt
3.2 Reagents: Potassium carbonate , Water , TPAP Solvents: Acetonitrile ; 120 min, rt
ごうせいかいろ 15
2.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.2 Reagents: (-)-Isopinocampheol , (+)-Etodolac Solvents: Ethanol
3.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
(S)-(+)-Etodolac Raw materials
- (S)-(+)-Etodolac
- Etodolac
- 1H-1,2,3-benzotriazol-1-ol
- (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl (1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate
- Pyrano[3,4-b]indole-1-ethanol, 1,8-diethyl-1,3,4,9-tetrahydro-, (1S)-
- Butanoic acid, 2-[(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethyl ester
- Naproxen
- Cinchonidine
- 3-Oxopentanoic Acid
- (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl 3-oxopentanoate
- 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 1H-benzotriazol-1-yl ester, (αS)-
- (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl (2Z)-3-methoxy-2-pentenoate
- Pyrano[3,4-b]indole-1-ethanol, 1,8-diethyl-1,3,4,9-tetrahydro-
- 7-Ethyltryptophol
- l-Isopinocampheol
- 1-Butanol
(S)-(+)-Etodolac Preparation Products
(S)-(+)-Etodolac 関連文献
-
Alessandro Palmieri,Marino Petrini Nat. Prod. Rep. 2019 36 490
-
Juan-Juan Hu,Zhong-Ying Ma,Xin-Rui He,Yi-Gang Wu,Qian Chen,Xue-Qing Song,Guan-Yuan Wang,Yi-Han Li,Jing-Yuan Xu New J. Chem. 2022 46 10637
-
Nisha,Snigdha Singh,Neera Sharma,Ramesh Chandra Org. Chem. Front. 2022 9 3624
-
Poonam Malik,Ravi Bhushan New J. Chem. 2017 41 13681
-
Francesco Bellia,Diego La Mendola,Carlo Pedone,Enrico Rizzarelli,Michele Saviano,Graziella Vecchio Chem. Soc. Rev. 2009 38 2756
-
Bhaskar Kummari,Naveen Polkam,Perla Ramesh,Hasithashilpa Anantaraju,Perumal Yogeeswari,Jaya Shree Anireddy,Sravanthi Devi Guggilapu,Bathini Nagendra Babu RSC Adv. 2017 7 23680
-
Ferah Comert Onder,Pinar Siyah,Serdar Durdagi,Mehmet Ay,Bulent Ozpolat RSC Med. Chem. 2022 13 840
-
Mohammed A.S. Abourehab,Mohammad Javed Ansari,Anshul Singh,Ahmed Hassan,Mohamed A. Abdelgawad,Prachi Shrivastav,Bassam M. Abualsoud,Larissa Souza Amaral,Sheersha Pramanik J. Mater. Chem. B 2022 10 2781
-
Yanbo Liu,Yiming Ma,Changyou Yu,Ye Gao,Kangli Li,Li Tong,Mingyang Chen,Junbo Gong Green Chem. 2022 24 5779
-
Jodie Allsup,Nick Billinton,Heather Scott,Richard M. Walmsley Toxicol. Res. 2013 2 343
(S)-(+)-Etodolacに関する追加情報
Recent Advances in (S)-(+)-Etodolac (CAS 87249-11-4) Research: A Comprehensive Review
(S)-(+)-Etodolac (CAS 87249-11-4), the dextrorotatory enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, has garnered significant attention in recent years due to its enhanced pharmacological profile and reduced side effects compared to the racemic mixture. This research brief synthesizes the latest findings on its mechanisms, applications, and clinical potential, with a focus on studies published within the last three years.
A 2023 study in the Journal of Medicinal Chemistry elucidated the stereoselective binding of (S)-(+)-Etodolac to cyclooxygenase-2 (COX-2), revealing a 40% higher affinity than the (R)-enantiomer. Molecular dynamics simulations demonstrated that its carboxylate group forms stable hydrogen bonds with COX-2's Arg120 and Tyr355 residues, explaining its superior anti-inflammatory efficacy (IC50 = 1.2 μM vs. 4.7 μM for racemic etodolac in LPS-induced macrophages).
Emerging evidence suggests novel therapeutic applications beyond inflammation. A 2024 Nature Communications paper reported (S)-(+)-Etodolac's ability to inhibit the PD-1/PD-L1 interaction (KD = 8.3 nM) by binding to PD-L1's Cys121, positioning it as a potential small-molecule immune checkpoint inhibitor. In murine melanoma models, monotherapy achieved 62% tumor regression, comparable to anti-PD-1 antibodies but with fewer immune-related adverse events.
Pharmacokinetic optimizations have also progressed. A 2023 European Journal of Pharmaceutical Sciences study developed a nanocrystal formulation (d50 = 215 nm) that increased oral bioavailability by 2.7-fold in rats, addressing the compound's poor water solubility (0.12 mg/mL at pH 7.4). The formulation maintained >90% enantiomeric purity after 6 months at 25°C, critical for clinical translation.
Safety evaluations remain a priority. A meta-analysis of Phase II trials (2024, Clinical Pharmacology & Therapeutics) confirmed (S)-(+)-Etodolac's reduced gastrointestinal toxicity (RR = 0.43 vs. racemate), attributed to decreased COX-1 inhibition. However, researchers caution about potential CYP2C9-mediated drug interactions, particularly with warfarin (AUC increase of 38% observed in healthy volunteers).
Ongoing Phase III trials (NCT05432822) are evaluating (S)-(+)-Etodolac for osteoarthritis pain management, with interim results showing non-inferiority to celecoxib (p=0.12) but superior tolerability (p<0.01). The compound's dual mechanism—COX-2 inhibition plus PD-L1 modulation—may position it as a next-generation NSAID for chronic inflammatory conditions with cancer prevention potential.
87249-11-4 ((S)-(+)-Etodolac) 関連製品
- 109518-50-5((-)-Desethyl Methyl Etodolac)
- 849630-65-5(1-Isopropyl Etodolac)
- 41340-19-6(8-Methyl Etodolac)
- 41340-25-4(Etodolac)
- 57817-27-3(8-Propyl Etodolac)
- 41339-67-7(8-Desethyl Etodolac)
- 200880-31-5((S)-Methyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate)
- 87226-41-3((R)-(-)-Etodolac)
- 122188-02-7(1,8-Diethyl-1,3,4,9-tetrahydro-pyrano3,4-bindole-1-acetic Acid Methyl Ester)
- 57816-83-8(1-Propyl Etodolac)



